Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound characterized by a fused thieno-pyridine ring system. Its molecular formula is with a molecular weight of approximately 197.26 g/mol. The compound features a methyl ester functional group at the carboxyl position, which contributes to its chemical reactivity and potential biological activity. The structure includes a thieno ring fused to a pyridine ring, making it part of a class of compounds known for diverse pharmacological properties .
The reaction conditions typically require controlled temperatures and inert atmospheres to avoid side reactions. The products formed can vary widely based on the specific reagents and conditions employed .
Research indicates that methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate exhibits potential biological activities, including:
The exact mechanisms of action are still under investigation, with hypotheses suggesting interactions with specific molecular targets and pathways .
The synthesis of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate typically involves:
Industrial production may optimize these methods for larger-scale synthesis while maintaining high yields and purity standards .
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate has several applications across different fields:
Investigations into the interactions of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate with biological systems are ongoing. Initial studies suggest that it may modulate enzyme activity or receptor interactions. Further research is necessary to elucidate these mechanisms fully and understand its pharmacodynamics and pharmacokinetics in vivo .
Several compounds share structural similarities with methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid amide | Contains an amino group; potential for enhanced biological activity | |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate | Ethyl substitution alters solubility and reactivity | |
| 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Lacks the carboxylate group; simpler structure with different reactivity |
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate is unique due to its specific carboxylate functionality and its potential applications in medicinal chemistry compared to these similar compounds. Its ability to undergo various chemical transformations while maintaining biological relevance sets it apart in research contexts .
Thieno[2,3-c]pyridine derivatives are bicyclic heterocycles characterized by a fused thiophene and pyridine ring system. The sulfur atom in the thiophene moiety and nitrogen atom in the pyridine ring create distinct electronic environments, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) and enzymes. These compounds have been explored as allosteric modulators of adenosine A1 receptors, inhibitors of platelet aggregation, and anti-inflammatory agents. The introduction of substituents like carboxylate esters or tetrahydro modifications further fine-tunes their pharmacokinetic properties, enhancing solubility and metabolic stability.
The discovery of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate emerged from efforts to optimize the pharmacological profiles of early thienopyridine derivatives. Initial synthetic routes, such as microwave-assisted aromatization reported by Romagnoli et al. (2006), enabled rapid access to unsaturated thieno[2,3-c]pyridines. Subsequent hydrogenation studies revealed that partial saturation of the pyridine ring improved bioavailability while retaining target affinity. The carboxylate ester at position 7 was introduced to modulate lipophilicity, as demonstrated in recent metal-free synthesis methods involving 1,2,3-triazole intermediates.
This compound bridges synthetic chemistry and drug discovery by serving as a precursor to potent adenosine receptor enhancers and antiplatelet agents. Its tetrahydro configuration reduces planarity, potentially minimizing off-target interactions compared to fully aromatic analogs. Recent advances in denitrogenative transformations have streamlined its production, enabling large-scale applications in high-throughput screening campaigns.
This review systematically examines the chemical properties, synthesis, pharmacological potential, and analytical characterization of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate. Emphasis is placed on its role in developing central nervous system (CNS) therapeutics and cardiovascular agents, with critical analysis of structure-activity relationships (SAR) and synthetic methodologies.